4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid
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Overview
Description
4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid is a complex organic compound that features a benzyloxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an oxobutanoic acid moiety. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid typically involves the protection of amino acids using the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase synthesis techniques. This allows for the efficient and scalable production of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form a hydroxyl group.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxybutanoic acid derivatives.
Substitution: Free amino acids or peptides.
Scientific Research Applications
4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins. Its stability and reactivity make it an ideal candidate for use in automated peptide synthesizers. Additionally, it is used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the amino group for further reactions. The benzyloxy group provides additional stability and can be selectively removed under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-((9H-Fluoren-9-yl)methoxy)carbonylamino)benzoic acid
- 3-((9H-Fluoren-9-yl)methoxy)carbonylamino)pyridine-4-carboxylic acid
Uniqueness
4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid is unique due to the presence of both the benzyloxy and Fmoc groups. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis. The benzyloxy group offers additional protection and can be selectively removed, allowing for greater control over the synthesis process.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAELAJEGGNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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